2-Cyano-3-(2,3-dichlorophenyl)propionic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-3-(2,3-dichlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-3,7H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJNFRXTNLNCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271287 | |
| Record name | 2,3-Dichloro-α-cyanobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-99-4 | |
| Record name | 2,3-Dichloro-α-cyanobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-α-cyanobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Cyano 3 2,3 Dichlorophenyl Propionic Acid and Analogues
Diverse Synthetic Routes to 2-Cyano-3-(2,3-dichlorophenyl)propionic Acid
The construction of the this compound molecule is accessible through several synthetic pathways. These routes primarily involve carbon-carbon bond-forming reactions to assemble the main structural framework, followed by subsequent chemical modifications.
Condensation Reactions for Formation of the Cyano-Propionic Acid Scaffold
Condensation reactions are a cornerstone for synthesizing the cyano-propionic acid backbone. These reactions typically involve the joining of two smaller molecules, an aldehyde and a compound containing an active methylene (B1212753) group, with the elimination of a water molecule.
The Knoevenagel condensation is a widely employed and efficient method for forming carbon-carbon bonds. arkat-usa.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as ethyl cyanoacetate (B8463686) or cyanoacetic acid. researchgate.netplu.mxresearchgate.net In the context of synthesizing the precursor to this compound, 2,3-dichlorobenzaldehyde (B127699) is reacted with a cyanoacetate ester.
This reaction typically proceeds via an unsaturated intermediate, ethyl 2-cyano-3-(2,3-dichlorophenyl)propenoate. Subsequent reduction of the carbon-carbon double bond and hydrolysis of the ester group yields the final propionic acid. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. Piperidine (B6355638) is a commonly used catalyst for this transformation. chemrxiv.orgchemrxiv.org The reaction conditions for Knoevenagel condensations involving substituted benzaldehydes are often mild, providing good to excellent yields of the desired α,β-unsaturated products. scielo.org.mx
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |
| Substituted Benzaldehydes | Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-phenyl-2-propenoates | chemrxiv.orgchemrxiv.org |
| Aromatic Aldehydes | Ethyl Cyanoacetate | DIPEAc | Cyanoacrylates | scielo.org.mx |
| Aromatic Aldehydes | Malononitrile/Ethyl Cyanoacetate | CTMAB in water | Arylmethylidene derivatives | researchgate.net |
This table summarizes common catalyst systems for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds.
An alternative strategy for constructing the cyano-propionic acid framework involves the alkylation of an arylacetonitrile. In this approach, a precursor such as 2,3-dichlorophenylacetonitrile would serve as the nucleophile. The carbanion, generated by treating the arylacetonitrile with a suitable base, would then react with a halogenated acetate (B1210297), for instance, ethyl bromoacetate, in an SN2 reaction.
This method directly forms the carbon skeleton of the desired product. Subsequent hydrolysis of the ester and nitrile groups can then be performed to yield the corresponding dicarboxylic acid or selectively hydrolyzed to afford the target cyano-propionic acid. The success of this method hinges on the efficient generation of the carbanion and minimizing side reactions.
The synthesis of the cyano-propionic acid scaffold is heavily reliant on catalysis. Traditional methods frequently employ base catalysis, with organic bases like piperidine or inorganic bases such as potassium hydroxide (B78521) being effective for promoting Knoevenagel-type condensations. plu.mxchemrxiv.org
More recently, the field of organocatalysis has introduced novel strategies for these transformations. Organocatalysts are small organic molecules that can accelerate chemical reactions. researchgate.net For the synthesis of cyano-containing scaffolds, bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, have proven to be highly effective. nih.govnih.gov For example, thiourea-based catalysts or chiral amines can facilitate Michael additions and aldol (B89426) reactions, which are key steps in cascade reactions that can build complex molecular architectures from simple precursors. nih.gov While direct application to this compound may not be extensively documented, the principles of organocatalysis offer a powerful toolset for developing efficient and stereoselective routes to this class of compounds.
Stereoselective Synthesis of Enantiopure Forms
Many molecules with biological activity exist as single enantiomers. Therefore, developing methods to synthesize enantiomerically pure compounds is a critical goal in modern organic chemistry. For a molecule like this compound, which contains a stereocenter at the C2 position, controlling the stereochemical outcome of the synthesis is highly desirable.
One of the most reliable methods for controlling stereochemistry is the use of chiral auxiliaries. scielo.org.mx A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net
For the synthesis of chiral 2-cyano-3-arylpropionic acids, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the cyanoacetate starting material. wikipedia.org The resulting chiral reactant would then undergo a diastereoselective condensation reaction with 2,3-dichlorobenzaldehyde. Subsequent reduction of the double bond would also be directed by the chiral auxiliary, leading to a high degree of stereocontrol. Finally, the auxiliary would be cleaved to give the desired enantiopure acid. researchgate.net
Resolution Techniques for Stereoisomers
As this compound possesses a stereogenic center, the separation of its racemic mixture into individual enantiomers is a critical step for its application in stereospecific contexts. While specific resolution protocols for this exact molecule are not extensively detailed in publicly available literature, established methods for the resolution of analogous 2-arylpropionic acids are applicable. nih.govnih.gov These techniques primarily include classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric Salt Crystallization: This is the most common and historically significant method for chiral resolution on an industrial scale. wikipedia.org The process involves treating the racemic carboxylic acid with a stoichiometric amount of a chiral resolving agent, which is typically a chiral amine. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the acid is recovered by treating the isolated diastereomeric salt with a strong acid to protonate the carboxylate and remove the chiral amine. The success of this method depends heavily on the selection of the resolving agent and the crystallization solvent.
Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent Class | Specific Examples |
|---|---|
| Alkaloids | Brucine, Cinchonidine, Quinine |
| Synthetic Amines | (R)-(+)-α-Phenylethylamine, (S)-(-)-α-Phenylethylamine |
Enzymatic Kinetic Resolution: A powerful alternative for chiral separation involves the use of enzymes, particularly lipases and esterases, which can exhibit high enantioselectivity. frontiersin.orgalmacgroup.com In this approach, the racemic acid is first converted to a corresponding ester (e.g., methyl or ethyl ester). The racemic ester is then subjected to hydrolysis catalyzed by an enzyme. The enzyme selectively hydrolyzes one enantiomer of the ester back to the carboxylic acid at a much faster rate than the other. mdpi.com This results in a mixture containing one enantiomer as the unreacted ester and the other as the hydrolyzed acid. almacgroup.com These two compounds can then be easily separated based on their different chemical properties (e.g., via acid-base extraction). The choice of enzyme and reaction conditions (pH, solvent, temperature) is crucial for achieving high enantiomeric excess (ee) and conversion. mdpi.comscielo.br
Hydrolases Used in the Resolution of 2-Arylpropionate Esters
| Enzyme | Typical Selectivity |
|---|---|
| Candida antarctica Lipase B (CALB) | Often selective for (R)-esters |
| Pseudomonas cepacia Lipase (PCL) | Often selective for (S)-esters |
| Pig Liver Esterase (PLE) | Variable, substrate-dependent |
Precursor Chemistry: Synthesis of Key Intermediates
Preparation of 2,3-Dichlorophenylacetonitrile Derivatives
A crucial precursor for the synthesis is 2,3-dichlorobenzaldehyde. This aromatic aldehyde contains the required dichlorophenyl scaffold and serves as the electrophilic partner in the key carbon-carbon bond-forming reaction. The synthesis of 2,3-dichlorobenzaldehyde typically starts from 2,3-dichlorotoluene (B105489).
One common industrial approach involves the radical halogenation of 2,3-dichlorotoluene to form 2,3-dichlorobenzyl halide, followed by hydrolysis to the aldehyde. For instance, 2,3-dichlorotoluene can be brominated using bromine and a radical initiator like azobisisobutyronitrile (AIBN). patsnap.com The resulting dibromide intermediate is then hydrolyzed under acidic conditions to yield 2,3-dichlorobenzaldehyde. patsnap.com Another method involves the direct oxidation of 2,3-dichlorotoluene using an oxidizing agent in the presence of a catalyst. For example, oxidation with hydrogen peroxide catalyzed by metal ion complexes of cobalt, molybdenum, and bromine in an acetic acid solvent can produce the aldehyde under relatively mild conditions. google.com
Synthesis Methods for 2,3-Dichlorobenzaldehyde
| Starting Material | Key Reagents | Intermediate | Yield | Reference |
|---|---|---|---|---|
| 2,3-Dichlorotoluene | Br₂, H₂O₂, AIBN | 2,3-Dichlorobenzylidene dibromide | ~70-75% | patsnap.com |
| 2,3-Dichlorotoluene | H₂O₂, Co/Mo/Br catalyst, Acetic Acid | N/A (Direct Oxidation) | High | google.com |
Once 2,3-dichlorobenzaldehyde is obtained, it can be used to construct the final molecule. While direct conversion to 2,3-dichlorophenylacetonitrile is possible, it is more common to use the aldehyde in a Knoevenagel condensation reaction.
Synthesis of Halogenated Aliphatic Carboxylates and Related Reagents
The second key component in the synthesis is an active methylene compound that can provide the cyano group and the carbon backbone for the propionic acid. The most common reagent for this purpose is a cyanoacetic acid ester, such as ethyl cyanoacetate. These reagents are not halogenated themselves but are essential for building the final structure.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. scielo.br In the context of synthesizing the target molecule, 2,3-dichlorobenzaldehyde is reacted with ethyl cyanoacetate in the presence of a basic catalyst (e.g., piperidine, ammonia). This reaction forms an intermediate, ethyl 2-cyano-3-(2,3-dichlorophenyl)acrylate. Subsequent chemical steps, typically involving reduction of the double bond and hydrolysis of the ester group, lead to the final product, this compound.
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact, improve safety, and increase efficiency. rsc.org For the synthesis of this compound, these principles can be applied primarily to the Knoevenagel condensation step.
Solvent-Free and Aqueous Reaction Media
Traditionally, Knoevenagel condensations are performed in organic solvents like toluene, ethanol, or pyridine (B92270), which can be toxic and environmentally harmful. Green chemistry approaches focus on replacing these solvents with more benign alternatives. arkat-usa.org Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Knoevenagel condensations have been successfully carried out in aqueous media, often using a base catalyst like potassium hydroxide, which can lead to good yields. scielo.br
Another approach is to perform the reaction under solvent-free conditions. organic-chemistry.org This can be achieved by mixing the neat reactants with a catalyst, sometimes with the aid of microwave irradiation to accelerate the reaction. Microwave-assisted synthesis under solvent-free conditions often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.org
Catalyst Efficiency and Recyclability
The choice of catalyst is another area for green improvement. While homogeneous bases like piperidine are effective, they can be difficult to separate from the reaction mixture, leading to waste. A key goal of green chemistry is the use of heterogeneous catalysts that can be easily recovered and reused. rsc.org
Various solid catalysts have been developed for the Knoevenagel condensation. These include basic materials like nano-structured magnesium oxide (nano-MgO), calcium ferrite, and functionalized metal-organic frameworks (MOFs). thieme-connect.comorientjchem.orgresearchgate.net These catalysts offer high efficiency under mild conditions and can be separated by simple filtration after the reaction is complete. They often maintain their catalytic activity over several cycles, making the process more economical and sustainable. mdpi.com For example, amine-functionalized MOFs have demonstrated high conversion rates and can be reused multiple times without a significant loss of activity. thieme-connect.com
Examples of Green Catalysts for Knoevenagel Condensation
| Catalyst | Reaction Medium | Key Advantages |
|---|---|---|
| Nano-MgO | Solvent-free | High activity, recyclable |
| Calcium Ferrite (CaFe₂O₄) | Methanol | Easily separable (magnetic), reusable |
| Amine-functionalized MOFs | DMF | High conversion, reusable |
| KOH | Water | Inexpensive, environmentally benign solvent |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Cyano 3 2,3 Dichlorophenyl Propionic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms within the 2-Cyano-3-(2,3-dichlorophenyl)propionic acid molecule can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to provide key information about the number and environment of the hydrogen atoms. The aromatic region would likely display a complex multiplet pattern corresponding to the three protons on the 2,3-dichlorophenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms.
The aliphatic region of the spectrum would feature signals for the protons of the propionic acid backbone. A doublet of doublets is anticipated for the methine proton (CH-CN), coupled to the adjacent diastereotopic methylene (B1212753) protons (CH₂). These methylene protons, in turn, would likely appear as two separate multiplets due to their different chemical environments. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, which is often exchangeable with deuterium (B1214612) oxide (D₂O).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.20 - 7.60 | Multiplet |
| CH-CN | 4.00 - 4.30 | Doublet of Doublets |
| CH₂ | 3.10 - 3.40 | Multiplets |
Note: The predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 170-180 ppm. The carbon of the nitrile group (C≡N) is also characteristic, appearing around 115-125 ppm.
The aromatic region will show six signals corresponding to the carbons of the dichlorophenyl ring. The two carbons directly attached to the chlorine atoms will be significantly shifted downfield. The remaining four aromatic carbons will have chemical shifts determined by their position relative to the substituents. In the aliphatic region, signals for the methine carbon and the methylene carbon are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 180 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-H and C-C | 125 - 140 |
| C≡N (Nitrile) | 115 - 125 |
| CH-CN | 40 - 45 |
Note: The predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for confirming the assignments made from one-dimensional spectra and for establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key correlations would be observed between the methine proton (CH-CN) and the two diastereotopic methylene protons (CH₂). Cross-peaks would also be expected between the coupled protons on the aromatic ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would definitively link the proton signals of the aromatic ring, the methine group, and the methylene group to their corresponding carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A sharp, intense band for the C=O stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. The C≡N stretching vibration of the nitrile group typically appears as a medium-intensity band in the 2240-2260 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Cl stretching vibrations would give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy would complement the IR data. The C≡N stretch is often strong and easily identifiable in the Raman spectrum. The symmetric breathing modes of the aromatic ring are also typically strong in Raman spectra.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | IR |
| C≡N stretch (Nitrile) | 2240 - 2260 | IR, Raman |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | IR |
| C=C stretch (Aromatic) | 1450 - 1600 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the dichlorophenyl chromophore. The π → π* transitions of the aromatic ring would likely result in strong absorption bands in the UV region, typically between 200 and 280 nm. The presence of the chlorine, cyano, and carboxylic acid substituents can cause a slight shift in the position and intensity of these absorption maxima compared to unsubstituted benzene. The n → π* transition of the carbonyl group is generally weak and may be obscured by the stronger aromatic absorptions.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
While specific crystallographic data for this compound is not publicly available, the principles of X-ray crystallography allow for a prediction of its solid-state structure. A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, defining the exact three-dimensional conformation of the molecule in the crystalline state. mdpi.com
A key feature of the supramolecular architecture would be the formation of hydrogen-bonded dimers through the carboxylic acid groups of two neighboring molecules. This is a very common and stable motif for carboxylic acids in the solid state. The packing of these dimers would then be influenced by weaker intermolecular interactions, such as dipole-dipole interactions involving the cyano and chloro substituents, and van der Waals forces. The relative orientation of the dichlorophenyl ring and the propionic acid chain would also be a key conformational feature determined by this technique.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
The precise three-dimensional structure of a molecule is defined by its bond lengths, bond angles, and torsional angles. These parameters are typically determined with high precision using single-crystal X-ray diffraction. In the absence of a solved crystal structure for this compound, we can infer expected values from crystallographic data of analogous molecules containing dichlorophenyl and cyano-propionic acid moieties.
For instance, the structure of a related compound, 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, reveals typical bond lengths and angles for the dichlorophenyl group. Similarly, studies on other cyano-substituted compounds provide insight into the geometry of the cyano-propionic acid fragment.
Table 1: Representative Bond Lengths, Bond Angles, and Torsional Angles from Analogous Structures
| Parameter | Atoms Involved | Expected Value |
| Bond Lengths (Å) | ||
| C-Cl | Aromatic Ring | 1.73 - 1.75 |
| C=C | Aromatic Ring | 1.37 - 1.40 |
| C-C | Propionic Acid Chain | 1.50 - 1.54 |
| C≡N | Cyano Group | 1.13 - 1.16 |
| C=O | Carboxylic Acid | 1.19 - 1.22 |
| C-O | Carboxylic Acid | 1.30 - 1.34 |
| Bond Angles (°) | ||
| C-C-Cl | Aromatic Ring | 119 - 121 |
| C-C-C | Aromatic Ring | 118 - 122 |
| C-C-COOH | Propionic Acid | 110 - 114 |
| C-C-CN | Propionic Acid | 109 - 112 |
| O=C-O | Carboxylic Acid | 122 - 126 |
| Torsional Angles (°) | ||
| C(aryl)-C(aryl)-C(prop)-C(prop) | Phenyl-Propionic Linkage | Variable, defines conformation |
Note: The values in this table are generalized from various related crystal structures and are for illustrative purposes. The actual values for this compound may vary.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions dictate the physical properties of the solid material. For this compound, several key interactions would be expected to play a role in its crystal structure.
The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that this functional group would form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. These dimers are a common structural motif in the crystal structures of carboxylic acids.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For this compound (C₁₀H₇Cl₂NO₂), the molecular weight is approximately 244.07 g/mol .
In an electron ionization (EI) mass spectrum, a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of propanoic acids often involves cleavage of the bonds adjacent to the carbonyl group. For the title compound, characteristic fragmentation pathways can be predicted.
A plausible fragmentation pathway would involve:
Loss of the carboxylic acid group: Cleavage of the C-C bond adjacent to the COOH group could lead to the loss of a •COOH radical (45 Da), resulting in a significant fragment ion.
Decarboxylation: The loss of a CO₂ molecule (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.
Cleavage of the dichlorophenyl group: Fragmentation of the aromatic ring or loss of chlorine atoms could also be observed.
McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement could occur, leading to the elimination of a neutral molecule.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (approx.) | Possible Fragment Ion | Neutral Loss |
| 243/245/247 | [C₁₀H₇Cl₂NO₂]⁺• | Molecular Ion |
| 198/200/202 | [C₁₀H₇Cl₂N]⁺• | COOH |
| 199/201/203 | [C₉H₇Cl₂N]⁺ | CO₂ |
| 145/147 | [C₆H₃Cl₂]⁺ | C₄H₄NO₂ |
| 109 | [C₆H₄Cl]⁺ | C₄H₃ClNO₂ |
Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This technique is highly specific and can provide detailed information about the electronic structure and environment of the radical center.
For a molecule like this compound, EPR spectroscopy would not be directly applicable as it is a diamagnetic species with no unpaired electrons. However, EPR would be an invaluable tool for studying any radical species that could be generated from this compound, for example, through photolysis, radiolysis, or chemical reaction.
If a radical were to be formed, for instance, by the homolytic cleavage of a C-H bond, EPR spectroscopy could be used to characterize it. The resulting EPR spectrum would be characterized by its g-factor, which is analogous to the chemical shift in NMR, and by hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). The hyperfine coupling pattern can reveal the location of the unpaired electron within the radical and provide insight into its molecular structure. Spin trapping techniques, where a transient radical is reacted with a "spin trap" to form a more stable radical adduct, are often employed to study short-lived radical species. For instance, if a carbon-centered radical were formed from the title compound, it could be trapped and the resulting persistent radical adduct would be readily detectable by EPR.
Chemical Reactivity and Mechanistic Investigations of 2 Cyano 3 2,3 Dichlorophenyl Propionic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle, readily participating in a variety of transformations.
The carboxylic acid functionality of 2-Cyano-3-(2,3-dichlorophenyl)propionic acid is expected to undergo standard esterification and amidation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or through activation with reagents like thionyl chloride followed by alcohol addition. Similarly, amidation can be accomplished by converting the carboxylic acid to a more reactive acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction with a primary or secondary amine.
Table 1: Predicted Esterification and Amidation Reactions
| Reactant | Reagent(s) | Product |
|---|---|---|
| Methanol | H₂SO₄ (catalytic), heat | Methyl 2-cyano-3-(2,3-dichlorophenyl)propanoate |
| Ethanol | SOCl₂, then Ethanol | Ethyl 2-cyano-3-(2,3-dichlorophenyl)propanoate |
| Ammonia | DCC | 2-Cyano-3-(2,3-dichlorophenyl)propionamide |
Compounds that are β-keto acids or have electron-withdrawing groups at the β-position are known to undergo decarboxylation upon heating. wikipedia.org While this compound is a β-cyano acid, the cyano group can facilitate decarboxylation, although typically under more forcing conditions than for β-keto acids. The reaction likely proceeds through a cyclic transition state, leading to the elimination of carbon dioxide and the formation of 2-(2,3-dichlorophenyl)acetonitrile. The stability of the resulting carbanion, stabilized by the adjacent cyano group, is a key driving force for this reaction. wikipedia.org
Transformations of the Cyano Group
The cyano group is a highly versatile functional group that can be converted into several other important functionalities. youtube.com
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. lumenlearning.comchemistrysteps.com Partial hydrolysis, typically under controlled acidic or basic conditions, will yield the corresponding amide, 3-(2,3-dichlorophenyl)malonamic acid. More vigorous or prolonged hydrolysis, using strong acids or bases with heating, will lead to the complete conversion of the cyano group to a carboxylic acid, resulting in 3-(2,3-dichlorophenyl)malonic acid. lumenlearning.comchemistrysteps.com
Table 2: Hydrolysis Products of the Cyano Group
| Reaction Conditions | Intermediate Product | Final Product |
|---|---|---|
| Mild H⁺ or OH⁻, H₂O | 3-(2,3-dichlorophenyl)malonamic acid | 3-(2,3-dichlorophenyl)malonic acid |
The cyano group is readily reduced to a primary amine. youtube.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comdoubtnut.com The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile, ultimately yielding 2-(aminomethyl)-3-(2,3-dichlorophenyl)propionic acid after an aqueous workup. It is important to note that LiAlH₄ will also reduce the carboxylic acid moiety to a primary alcohol. doubtnut.comdocbrown.info Therefore, protection of the carboxylic acid group, for instance as an ester, would be necessary to selectively reduce the nitrile.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. youtube.com For instance, Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to first involve deprotonation of the acidic carboxylic acid proton. An excess of the Grignard reagent would then be required for addition to the nitrile.
Reactivity of the Benzylic Methylene (B1212753) Group
The benzylic methylene group in this compound and its derivatives contains a carbon atom (the α-carbon) positioned between a phenyl ring, a cyano group, and a carboxyl group (or its derivative). The electron-withdrawing nature of the cyano and carboxyl groups significantly increases the acidity of the protons on this α-carbon, making it an active methylene group. This activation facilitates deprotonation by a base, generating a stabilized carbanion (an enolate) that can readily participate in various nucleophilic reactions.
The enhanced acidity of the α-hydrogen allows for a range of carbon-carbon bond-forming reactions, primarily alkylations and condensations, which are fundamental in building more complex molecular architectures.
Alkylation Reactions: The formation of the core structure of cyanophenylpropionic acids often involves the alkylation of a substituted phenylacetonitrile. In a process analogous to the synthesis of the target compound, a dichlorophenylacetonitrile can be treated with a haloacetate ester or salt in the presence of a strong base. The base abstracts a proton from the α-carbon of the phenylacetonitrile, and the resulting nucleophilic carbanion attacks the electrophilic carbon of the haloacetate, displacing the halide and forming the propionic acid backbone. For instance, the synthesis of 3-Cyano-3-(3,4-dichlorophenyl)propionic acid has been achieved by reacting 3,4-dichlorophenylacetonitrile with dry sodium chloroacetate using sodium tert-butylate as the base in a dimethyl sulfoxide solvent google.com.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 3,4-Dichlorophenylacetonitrile | Sodium Chloroacetate | Sodium tert-butylate | Dimethyl Sulfoxide (DMSO) | 3-Cyano-3-(3,4-dichlorophenyl)propionic acid |
Condensation Reactions: The active methylene group can also participate in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. This reaction typically involves the base-catalyzed reaction between an active methylene compound and a carbonyl compound. For example, a Knoevenagel condensation has been reported between 3,4-dichlorobenzaldehyde and N-butyl-2-cyanoacetamide, a derivative related to the title compound. nih.gov This reaction, catalyzed by piperidine (B6355638) and acetic acid, results in the formation of an α,β-unsaturated system, specifically (E)-N-butyl-2-cyano-3-(3,4-dichlorophenyl)acrylamide nih.gov.
| Active Methylene Compound | Carbonyl Compound | Catalysts | Product |
| N-butyl-2-cyanoacetamide | 3,4-Dichlorobenzaldehyde | Piperidine, Acetic Acid | (E)-N-butyl-2-cyano-3-(3,4-dichlorophenyl)acrylamide |
Reaction Mechanisms of Derivatization and Cyclization
The functional groups within this compound and its unsaturated analogs—namely the cyano, carboxyl, and the activated carbon framework—serve as reactive centers for derivatization and the construction of complex heterocyclic systems.
Unsaturated analogs, such as 2-cyano-3-(2,3-dichlorophenyl)acrylic acid, feature a carbon-carbon double bond conjugated with both the cyano and carboxyl groups. This conjugation renders the β-carbon electron-deficient (electrophilic) and highly susceptible to nucleophilic attack in a process known as conjugate or 1,4-Michael addition. libretexts.orglibretexts.org
The reaction mechanism proceeds in several steps:
Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. libretexts.org
Enolate Formation: The π-electrons from the C=C double bond shift to form a resonance-stabilized enolate intermediate, with the negative charge delocalized over the α-carbon, the cyano group, and the carbonyl oxygen. libretexts.org
Protonation: The enolate is then protonated, typically at the α-carbon, to yield the final saturated product. libretexts.org
A wide variety of nucleophiles can be employed in this reaction. Studies on the related compound (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoyl chloride demonstrate its reaction with mono- and binucleophilic reagents like amines and hydrazines, leading to new propenoylamide and propenoyl hydrazine derivatives. researchgate.net
| Unsaturated Substrate | Nucleophile | Product Type |
| (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoyl chloride | p-Anisidine | Propenoylamide |
| (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoyl chloride | Benzoylhydrazine | N-benzoyl-N'-[2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl]hydrazine |
| (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoyl chloride | o-Phenylenediamine | N,N'-bis[2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl]-o-phenylenediamine |
The polyfunctional nature of this compound and its derivatives makes them valuable precursors for synthesizing heterocyclic compounds through intramolecular cyclization reactions.
Intramolecular Friedel-Crafts Acylation: The propionic acid chain can be used to form a new ring fused to the dichlorophenyl group. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride. In the presence of a Lewis acid catalyst, the acyl chloride can undergo an intramolecular Friedel-Crafts acylation, where the acylium ion attacks the aromatic ring to form a new six-membered ring. This process is used in the synthesis of 4-cyano-1-indanone from 3-(2-cyanophenyl)propionic acid, demonstrating a pathway to form fused carbocyclic systems. google.com
Cyclization via Nucleophilic Addition Products: Products resulting from the nucleophilic addition to unsaturated analogs can serve as intermediates for subsequent heterocyclization. researchgate.net For example, the reaction of (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoyl chloride with o-phenylenediamine initially yields a disubstituted derivative. researchgate.net This intermediate, upon treatment with a dehydrating agent like phosphorus oxychloride (POCl₃), undergoes cyclodehydration to form a benzimidazole derivative researchgate.net. This mechanism involves the nucleophilic attack of one of the amine nitrogens onto the amide carbonyl of the other chain, followed by elimination of water.
Nitrile Group Participation in Cyclization: The cyano group itself is a key participant in forming heterocyclic systems. Under basic conditions, the carbanion generated at the α-carbon can attack the nitrile carbon in an intramolecular fashion, a type of Thorpe-Ziegler reaction, leading to the formation of a five-membered ring containing a nitrogen atom. mdpi.com Furthermore, the reaction of related α,β-unsaturated acyl isothiocyanates with bifunctional compounds like anthranilic acid leads to the formation of thiourea derivatives, which can then cyclize to produce quinazoline heterocycles.
| Precursor Type | Reaction Type | Reagents/Conditions | Heterocyclic System Formed |
| 3-(2-cyanophenyl)propionic acid | Intramolecular Friedel-Crafts Acylation | 1. Chlorinating Agent 2. Lewis Acid Catalyst | 4-cyano-1-indanone google.com |
| N,N'-bis[2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl]-o-phenylenediamine | Cyclodehydration | POCl₃ | Benzimidazole derivative researchgate.net |
| 2-Cyano-3,3-diphenylprop-2-enoyl isothiocyanate + Anthranilic acid | Nucleophilic addition followed by cyclization | - | Quinazoline derivative |
| Activated β-oxonitrile | Intramolecular Nitrile-Anionic Cyclization | t-BuOH/t-BuOK | Pentacyclic cyano-enone mdpi.com |
Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the applications of "this compound" for the detailed sections and subsections requested. The search results did not yield specific research findings, data tables, or detailed synthetic pathways directly involving this particular compound for the construction of the specified heterocycles, its role in multi-component reactions, or as a direct precursor for agrochemicals and other biologically active molecules as outlined.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on "this compound" within the strict confines of the provided outline. General synthesis methods for pyrazoles, pyrimidines, thiophenes, and furans exist, but specific examples starting from this compound are not documented in the available search results. Similarly, its role in multi-component reactions and as an intermediate for agrochemicals or other biologically active molecules could not be substantiated with specific evidence.
Pre Clinical Biological Activity and Mechanistic Insights of 2 Cyano 3 2,3 Dichlorophenyl Propionic Acid and Analogues
In Vitro Biological Screening Methodologies
Enzyme Inhibition Studies (e.g., PICK1 PDZ domain inhibition)
The PDZ domain of the "Protein Interacting with C kinase 1" (PICK1) is a well-studied target for therapeutic intervention in neurological conditions. An analogue of 2-Cyano-3-(2,3-dichlorophenyl)propionic acid, specifically (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate, known as FSC231, has been identified as a small-molecule inhibitor of the PICK1 PDZ domain.
In fluorescence polarization (FP) competition assays, FSC231 demonstrated potent, dose-dependent inhibition of the binding of a fluorescently labeled dopamine (B1211576) transporter C-terminal peptide (OG-DAT C13) to the PICK1 PDZ domain. The inhibition constant (Ki) was determined to be approximately 10.1 µM. This affinity is comparable to that of endogenous peptide ligands. Further studies confirmed its inhibitory action on the binding of a C-terminal GluR2 peptide to the PICK1 PDZ domain, with a similar potency of 9.8 µM.
The specificity of FSC231 was highlighted by its lack of significant binding to the PDZ domains of other proteins such as postsynaptic density protein 95 (PSD-95) and glutamate (B1630785) receptor interacting protein 1 (GRIP1). The cyano group on the molecule was found to be crucial for its inhibitory activity. A closely related analogue lacking the cyano group, FSC231_9, did not inhibit the peptide binding to PICK1, with a Ki value greater than 1000 µM. This underscores the importance of the cyano moiety in the interaction with the PICK1 PDZ domain.
Table 1: In Vitro Inhibition of PICK1 PDZ Domain by FSC231 and Analogue
| Compound | Target Peptide | Assay Type | Inhibition Constant (Ki) |
|---|---|---|---|
| FSC231 | OG-DAT C13 | FP Competition | 10.1 µM |
| FSC231 | GluR2 C-terminus | FP Competition | 9.8 µM |
Receptor Binding Assays
While specific receptor binding assays for this compound are not extensively documented, studies on analogous aryl propionic acid derivatives reveal engagement with various receptors. For instance, certain 2-arylpropionic acid pyrazolamides have been evaluated for their affinity to cannabinoid receptors. In competitive binding assays using membranes from CHO cells expressing the CB2 receptor, one such analogue demonstrated a moderate binding affinity with a Ki of 16.0 ± 3 µM.
Furthermore, other classes of propanoic acid analogues have been investigated as receptor antagonists. A series of 3-(2-aminocarbonylphenyl)propanoic acid derivatives were synthesized and evaluated for their in vitro potency and selectivity as EP3 receptor antagonists. These studies indicate that the propanoic acid scaffold is a versatile framework for developing receptor-specific ligands, although direct data for the 2-cyano-3-(2,3-dichlorophenyl) variant is limited.
Cell-Based Assays for Mechanistic Understanding (non-human, in vitro)
Anti-proliferative Activity in Cancer Cell Lines (in vitro mechanistic focus)
The anti-proliferative potential of compounds structurally related to this compound has been explored in various cancer cell lines. The 2-cyano moiety, often part of a larger chemical scaffold, is a recurring feature in molecules with cytotoxic activity.
For example, synthetic derivatives of oleanolic acid bearing a 2-cyano-3-oxo-1-en moiety in their structure have shown potent anti-cancer effects. One such compound, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), and its derivatives are known to inhibit the proliferation of various human cancer cell lines. Mechanistic studies suggest that these compounds can suppress IκBα kinase, thereby inhibiting the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.
In another study, novel 2-oxo-3-phenylquinoxaline derivatives were synthesized and evaluated for their anti-cancer activity against colorectal cancer (HCT-116) cells. Two compounds, 2a and 7j, significantly reduced cell viability with IC50 values of 28.85 ± 3.26 µg/mL and 26.75 ± 3.50 µg/mL, respectively. Treatment with compound 7j led to notable morphological changes indicative of apoptosis, including nuclear disintegration and chromatin fragmentation.
A series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives also displayed excellent anti-tumor activity against several cell lines, including A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (liver). The most promising compound from this series exhibited IC50 values in the nanomolar range against these cell lines, indicating high potency.
Table 2: In Vitro Anti-proliferative Activity of Structurally Related Compounds
| Compound Class/Name | Cell Line | Activity (IC50) |
|---|---|---|
| 2-oxo-3-phenylquinoxaline (2a) | HCT-116 (colorectal) | 28.85 ± 3.26 µg/mL |
| 2-oxo-3-phenylquinoxaline (7j) | HCT-116 (colorectal) | 26.75 ± 3.50 µg/mL |
| 2-amino-3-cyano-pyridine deriv. (27) | A549 (lung) | 22 nM |
| 2-amino-3-cyano-pyridine deriv. (27) | H460 (lung) | 0.23 nM |
| 2-amino-3-cyano-pyridine deriv. (27) | HT-29 (colon) | 0.65 nM |
Antioxidant Activity Assays (in vitro)
The antioxidant potential of derivatives of propionic acid has been assessed through various in vitro assays. A study on synthetic diphenylpropionamide derivatives evaluated their ability to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical. The most active compounds, which featured a morpholine (B109124) ring, exhibited significant antioxidant activity, with scavenging percentages of 78.19% and 71.4%. Other analogues with a methoxybenzylmethyl group showed moderate activity.
In another study, newly synthesized 2-amino-3-cyano-4H-chromene derivatives were screened for their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. Certain compounds within this series demonstrated outstanding performance in this assay, indicating their potential as effective antioxidants. These studies suggest that the broader class of compounds to which this compound belongs may possess antioxidant properties, although specific data for this exact compound is not available.
Antimicrobial Activity Studies (in vitro)
The antimicrobial properties of aryl propionic acid derivatives and related structures have been investigated against a range of pathogens. A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and evaluated for their antibacterial activity. Several of these compounds displayed promising antibacterial properties when compared to the standard drug chloramphenicol.
Similarly, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. These compounds also showed inhibitory effects against the bacteria Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 128 µg/mL for most of the tested compounds against S. aureus.
Furthermore, 2-amino-3-cyano-4H-chromene derivatives have been evaluated for their in vitro antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungal strains (C. albicans, F. oxysporum). Specific derivatives within this class showed excellent antifungal results and good antibacterial activity when assessed using the agar (B569324) well diffusion method.
Table 3: In Vitro Antimicrobial Activity of Structurally Related Propanoic Acid Derivatives
| Compound Class | Microorganism | Method | Activity/Concentration |
|---|---|---|---|
| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | MIC | 64 µg/mL |
Structure-Activity Relationship (SAR) Studies for Molecular Design
The design of novel bioactive molecules, including analogues of this compound, is heavily reliant on understanding the relationship between a compound's chemical structure and its biological activity. Structure-Activity Relationship (SAR) studies provide crucial insights that guide the modification of lead compounds to enhance potency, selectivity, and other desirable properties.
For classes of compounds related to this compound, such as 2-cyanoacrylates and aryl propionic acid derivatives, specific structural features are known to be critical for their biological effects, particularly in agrochemical applications.
The core structure, featuring a cyano group and a propionic acid moiety attached to a phenyl ring, serves as a versatile scaffold. The biological activity is significantly influenced by the nature and position of substituents on the aromatic ring. In herbicidal 2-cyanoacrylates, for instance, the introduction of different aromatic rings like benzene, pyridine (B92270), and thiazole (B1198619) has been shown to yield higher activity compared to moieties such as pyrimidine (B1678525) or furan. nih.gov For these types of compounds, a bulky and electronegative group at the para-position of the aromatic ring is often correlated with higher herbicidal potential. nih.gov
In the context of herbicidal analogues, replacing a phenyl ring with a substituted pyridine ring can enhance activity. nih.gov The substituents on the heterocyclic or aromatic ring are essential for high efficacy. For example, in a series of phenoxypropionic acid derivatives, a cyano group at the 3-position and a chlorine atom at the 6-position of an imidazo[1,2-a]pyridine (B132010) moiety were identified as key substituents for enhancing herbicidal action.
The nature of the ester or amide group attached to the propionic acid can also modulate activity. Studies on phenolic acid derivatives have shown that the length of the alkyl chain in esters can dramatically affect cytotoxicity, with propyl esters sometimes showing higher activity than methyl or octyl esters. uc.pt Furthermore, the number of hydroxyl groups on the phenyl ring is a determining factor for the biological effect. uc.pt
Table 1: Summary of Structure-Activity Relationship Findings for Analogue Classes This table is interactive. You can sort and filter the data.
| Compound Class | Structural Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| 2-Cyanoacrylates | Aromatic ring type | Benzene, pyridine, thiazole moieties show higher herbicidal activity than pyrimidine, furan. | nih.gov |
| 2-Cyanoacrylates | Aromatic ring substitution | Bulky, electronegative group at para-position increases herbicidal activity. | nih.gov |
| 2-Cyanoacrylates | Phenyl vs. Pyridine ring | Substituted pyridine ring provides higher herbicidal activity than a phenyl ring. | nih.gov |
| Phenoxypropionic Acids | Heterocycle substitution | Cyano group at C3 and chlorine at C6 of an imidazo[1,2-a]pyridine ring enhance herbicidal activity. | |
| Phenolic Acid Esters | Alkyl chain length | Propyl esters can exhibit higher cytotoxicity than methyl or octyl esters. | uc.pt |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method provides valuable mechanistic insights into how a ligand, such as an analogue of this compound, interacts with the active site of a target protein or enzyme. nih.govresearchgate.net The analysis of these interactions helps explain the observed biological activity and guides the rational design of more potent and selective molecules. nih.gov
In studies of related propanoic acid derivatives, molecular docking has been employed to understand their binding modes with enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs). nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the enzyme's active site. nih.govnih.gov For example, docking studies of 2-(3-benzoylphenyl) propanoic acid derivatives showed that they bind within the active sites of COX-1 and COX-2 in a manner similar to known inhibitors. nih.gov The binding energy and the specific interactions with residues like arginine and tyrosine are often correlated with the compound's inhibitory potency. nih.gov
The general approach involves obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). nih.govnih.gov Computational software is then used to place the ligand into the binding site in various orientations and conformations. nih.gov A scoring function estimates the binding affinity for each pose, and the best poses are analyzed to identify critical intermolecular interactions. nih.gov
For cyano-containing compounds, the cyano group can act as a hydrogen bond acceptor or participate in other electrostatic interactions, which can be crucial for binding affinity. The dichlorophenyl group of the parent compound likely engages in hydrophobic or halogen-bonding interactions within a specific pocket of the target protein. Docking simulations can elucidate how modifications to this substitution pattern would alter the binding orientation and affinity, thus providing a mechanistic rationale for the observed SAR. biorxiv.org This computational analysis is a cornerstone of modern molecular design, enabling the prediction of biological activities before synthesis. researchgate.net
Agrochemical Applications
Derivatives and analogues of compounds based on the 2-cyano-3-phenylpropionic acid scaffold have shown significant potential in agriculture, primarily as herbicides and insecticides. The specific arrangement of the cyano group, the aromatic ring, and the propionic acid moiety allows for targeted activity against various pests.
A significant body of research has focused on the herbicidal properties of 2-cyanoacrylates, which are structurally related to this compound. These compounds often act by inhibiting essential plant processes, such as photosynthetic electron transport in photosystem II (PSII). nih.gov
Numerous studies have synthesized and tested series of 2-cyanoacrylate derivatives, demonstrating their efficacy. For instance, 2-cyanoacrylates containing substituted pyridine rings have been shown to exhibit excellent herbicidal activities, in some cases at application rates as low as 75 grams per hectare. nih.gov The introduction of various heterocyclic moieties, such as isoxazole (B147169) or pyrazole, to the 2-cyanoacrylate backbone can yield compounds with potent activity against broadleaf weeds like rape (Brassica juncea) and amaranth (B1665344) pigweed (Amaranthus retroflexus). nih.govresearchgate.net In some cases, these novel derivatives show herbicidal effects superior to commercial standards. nih.gov
The specific substituents on the aromatic or heterocyclic ring play a crucial role in determining the spectrum and potency of herbicidal activity. nih.gov Research has shown that compounds containing benzene, pyridine, and thiazole moieties often exhibit higher activity. nih.gov For example, certain pyrazole- and 1,2,3-triazole-containing 2-cyanoacrylates displayed over 90% inhibition against Brassica juncea and also showed significant, and sometimes superior, activity against grassy weeds like Polypogon fugax and Poa annua compared to the control compound NK-9717. nih.gov
Table 2: Herbicidal Activity of Selected 2-Cyanoacrylate Analogues This table is interactive. You can sort and filter the data.
| Compound Type | Target Weed | Application Rate (g/ha) | Inhibition (%) | Reference |
|---|---|---|---|---|
| Pyrazole-containing 2-cyanoacrylate (9g) | Brassica juncea | 1500 | >90 | nih.gov |
| Pyrazole-containing 2-cyanoacrylate (9i) | Polypogon fugax | 1500 | 70 | nih.gov |
| 1,2,3-Triazole-containing 2-cyanoacrylate (10e) | Brassica juncea | 1500 | >90 | nih.gov |
| 1,2,3-Triazole-containing 2-cyanoacrylate (10h) | Polypogon fugax | 1500 | 70 | nih.gov |
| 1,2,3-Triazole-containing 2-cyanoacrylate (10n) | Polypogon fugax | 1500 | 100 | nih.gov |
| 1,2,3-Triazole-containing 2-cyanoacrylate (10n) | Poa annua | 1500 | 70 | nih.gov |
The versatile chemical nature of the cyano-propionic acid scaffold has also been exploited in the development of insecticides. Various derivatives incorporating different heterocyclic systems have demonstrated activity against a range of insect pests.
One study detailed the synthesis of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized thieno[2,3-b]pyridine (B153569) analogue. These compounds were tested against the cowpea aphid (Aphis craccivora). The bioassay results showed significant insecticidal effects, with LC50 values indicating high potency, particularly after 48 hours of treatment. For example, the acetamide (B32628) derivative showed an LC50 of 0.041 ppm against nymphs and 0.142 ppm against adults after 48 hours.
Another class of derivatives includes pyridine-based compounds. The synthesis and evaluation of novel pyridine and thiazole derivatives have shown them to be effective against pests such as the olive scale insect, Saissetia oleae. Certain pyridine derivatives exhibited high insecticidal bioefficacy, with LC50 values as low as 0.502 ppm for nymphs. Chloroacetamide derivatives are another class of compounds recognized for their broad spectrum of activities, including insecticidal properties against various pests. researchgate.net
Table 3: Insecticidal Activity of Selected Cyano-Containing Derivatives against Aphis craccivora This table is interactive. You can sort and filter the data.
| Compound | Life Stage | Treatment Time | LC50 (ppm) |
|---|---|---|---|
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymphs | 24 h | 0.192 |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymphs | 48 h | 0.041 |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adults | 24 h | 1.233 |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adults | 48 h | 0.142 |
| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Nymphs | 24 h | 0.841 |
| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Nymphs | 48 h | 0.095 |
| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Adults | 24 h | 2.949 |
Future Perspectives and Emerging Research Avenues for 2 Cyano 3 2,3 Dichlorophenyl Propionic Acid
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 2-Cyano-3-(2,3-dichlorophenyl)propionic acid and its derivatives is an area ripe for innovation. Current synthetic strategies often rely on classical methods such as the Knoevenagel condensation of 2,3-dichlorobenzaldehyde (B127699) with a cyanoacetate (B8463686), followed by reduction of the resulting unsaturated intermediate. Future research is anticipated to focus on the development of more efficient and environmentally benign synthetic routes.
The exploration of novel catalytic systems is a key aspect of this endeavor. Homogeneous and heterogeneous catalysts, including organocatalysts and metal-based catalysts, could offer improved yields, selectivity, and milder reaction conditions. For instance, the use of chiral catalysts could pave the way for the asymmetric synthesis of enantiomerically pure forms of the molecule, which is crucial for many biological applications. Furthermore, flow chemistry techniques are being investigated to enable continuous and scalable production, enhancing the industrial viability of this compound.
A plausible synthetic approach could involve the piperidine-catalyzed Knoevenagel condensation of 2,3-dichlorobenzaldehyde with ethyl cyanoacetate to yield ethyl 2-cyano-3-(2,3-dichlorophenyl)-2-propenoate, which can then be selectively reduced to the target propionic acid.
Advanced Materials Science Applications (e.g., functional polymers, liquid crystals)
The unique molecular structure of this compound, featuring a nitrile group, a carboxylic acid function, and a dichlorinated phenyl ring, suggests its potential utility in the field of materials science. These functional groups can be exploited to impart specific properties to polymers and liquid crystals.
In the realm of functional polymers, this compound could serve as a versatile monomer or a modifying agent. The nitrile group can enhance the thermal stability and dielectric properties of polymers, making them suitable for applications in electronics and high-performance materials. The carboxylic acid moiety provides a handle for further chemical modifications and can promote adhesion and compatibility with other materials. Copolymers of vinyl acetate (B1210297) and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates have been prepared, indicating the potential for incorporating such structures into larger polymer chains. Research into the copolymerization of derivatives of this compound with common monomers like styrene (B11656) or acrylates could lead to the development of novel plastics with tailored properties.
The presence of a rigid phenyl ring and a polar cyano group also suggests potential applications in the field of liquid crystals. Cyano-containing compounds are known to exhibit mesomorphic properties, which are essential for their use in display technologies and other optical devices. The specific substitution pattern of the dichlorophenyl ring in this compound could lead to the discovery of new liquid crystalline phases with unique electro-optical characteristics.
Development of Chemo- and Enantioselective Transformations
The development of chemo- and enantioselective transformations of this compound is a critical area of future research. The presence of multiple reactive sites—the nitrile, the carboxylic acid, and the aromatic ring—allows for a wide range of chemical modifications.
Chemoselective transformations would enable the selective reaction of one functional group while leaving the others intact, providing access to a diverse library of derivatives. For example, selective reduction of the nitrile to an amine or hydrolysis to an amide would yield compounds with different chemical and biological properties.
Enantioselective synthesis is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. The development of stereoselective catalytic systems for the synthesis of (R)- and (S)-2-Cyano-3-(2,3-dichlorophenyl)propionic acid would be a significant advancement. This would allow for a more detailed investigation of their structure-activity relationships in biological systems.
Deeper Computational Modeling for Predicting Complex Interactions
Computational modeling will undoubtedly play a crucial role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the molecule's geometric and electronic properties, which are fundamental to understanding its reactivity and intermolecular interactions.
Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. This in silico screening can help to identify potential therapeutic applications and guide the design of more potent and selective derivatives. For instance, docking studies of similar (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have been used to investigate their interaction with the active site of tyrosinase.
Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule and its derivatives. This early-stage assessment of drug-like properties is essential for minimizing late-stage failures in the drug development process.
Expanding the Scope as a Versatile Synthon in Complex Molecule Synthesis
In the context of retrosynthetic analysis, this compound can be viewed as a valuable synthon, or building block, for the synthesis of more complex molecules. A synthon is a conceptual fragment of a target molecule that aids in the planning of its synthesis.
The chemical functionalities of this compound offer multiple points for disconnection in retrosynthetic analysis. The carboxylic acid can be derived from a nitrile or an ester, while the cyano group can be introduced via various synthetic methods. This versatility allows for the design of convergent synthetic routes to complex targets, such as pharmaceuticals and natural products. For example, the related 3-(2-cyanophenyl)propionic acid is a key intermediate in the synthesis of the multiple sclerosis drug Ozanimod.
Future research will likely focus on demonstrating the utility of this compound in the total synthesis of biologically active molecules. Its incorporation into larger scaffolds could lead to the discovery of novel compounds with unique therapeutic properties.
Mechanistic Elucidation of Novel Biological Activities at a Molecular Level (pre-clinical)
Preliminary investigations into the biological activities of aryl propionic acid and 2-cyanoacrylamide derivatives suggest that this compound may possess interesting pharmacological properties. Aryl propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org
Future preclinical studies should aim to elucidate the potential biological activities of this compound at a molecular level. Initial in vitro screening could assess its activity against a panel of enzymes and receptors known to be involved in various disease processes. For example, its potential as a tyrosinase inhibitor could be investigated, given the activity of similar 2-cyano-3-(substituted phenyl)acrylamide analogs. nih.gov
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of 2-Cyano-3-(2,3-dichlorophenyl)propionic Acid?
Researchers should employ:
- 1H/13C NMR spectroscopy to analyze proton/carbon environments and confirm substituent positions.
- IR spectroscopy to identify functional groups (e.g., cyano stretch at ~2200 cm⁻¹ and carboxylic acid O-H stretch).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography for absolute stereochemical determination if crystalline forms are obtainable. Cross-validation with synthetic intermediates enhances accuracy .
Q. What safety protocols are critical when handling this compound?
Key protocols include:
- Storage : Sealed containers under inert atmosphere (argon) at -20°C to prevent hydrolysis .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Local exhaust systems to maintain airborne concentrations below 0.1 mg/m³ .
- Spill management : Absorbent materials followed by 10% sodium bicarbonate wash .
Q. What occupational health monitoring is recommended for laboratories regularly using this compound?
Implement:
- Pulmonary function tests to monitor respiratory health .
- Urinary thiocyanate assessments quarterly to detect cyanide exposure .
- Fume hood inspections (face velocity >0.5 m/s) .
- Training : Annual sessions on cyanide poisoning management .
Q. What are the critical parameters for long-term storage stability?
Optimal conditions include:
- Temperature : -20°C in amber vials to prevent photodegradation .
- Humidity : <10% RH with desiccant packs .
- Purity checks : Quarterly HPLC analysis with photodiode array detection .
Advanced Research Questions
Q. How can conflicting data on environmental persistence of chlorinated propionic acid derivatives be resolved?
Address discrepancies through:
- Hydrolysis studies : Test stability at pH 4–9 with LC-MS monitoring of degradation products .
- Soil adsorption : Determine adsorption coefficients (Kd) using OECD Guideline 121 .
- QSAR modeling : Predict bioaccumulation potential using logP values .
- Regulatory alignment : Cross-reference ECHA REACH guidance on persistent pollutants .
Q. How can catalytic efficiency in asymmetric synthesis be optimized?
Systematic optimization strategies:
Q. What methodologies validate enzyme inhibition potency across conflicting studies?
Standardized approaches include:
Q. How do phenyl ring substituents influence reactivity in nucleophilic reactions?
Investigate via:
Q. How can interference from the cyano group in bioanalytical quantification be mitigated?
Effective strategies:
Q. What experimental designs resolve discrepancies in biological activity data?
Implement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
